molecular formula C15H19N5O2 B2880136 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine CAS No. 380552-33-0

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine

Cat. No.: B2880136
CAS No.: 380552-33-0
M. Wt: 301.35
InChI Key: JMJWFMJOTXNCFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine (CAS: 380552-33-0) is a heterocyclic compound featuring a piperazine ring linked to a 4-nitrophenyl group substituted with a 3,5-dimethylpyrazole moiety. Its molecular formula is C₁₅H₁₉N₅O₂, with a molecular weight of 301.34 g/mol . The compound is structurally characterized by a nitro group at the para position of the phenyl ring and a pyrazole ring with methyl substituents at the 3- and 5-positions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-11-9-12(2)19(17-11)15-10-13(3-4-14(15)20(21)22)18-7-5-16-6-8-18/h3-4,9-10,16H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJWFMJOTXNCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into two primary fragments:

  • 4-Nitrophenylpiperazine core : Provides the aromatic backbone and nitrogen-rich heterocycle.
  • 3,5-Dimethyl-1H-pyrazole substituent : Introduces steric bulk and modulates electronic properties.

Retrosynthetic disconnection at the C–N bond between the phenyl ring and pyrazole suggests two convergent routes:

  • Route A : Coupling pre-formed 3,5-dimethylpyrazole with 1-(3-amino-4-nitrophenyl)piperazine via Buchwald-Hartwig amination or nucleophilic aromatic substitution.
  • Route B : Constructing the pyrazole ring in situ on a 1-(3-acetyl-4-nitrophenyl)piperazine scaffold using hydrazine derivatives.

Source and validate Route B as industrially preferred due to higher yields and avoidance of palladium catalysts.

Synthetic Route Optimization

Condensation Reaction with Pre-Formed Pyrazole

This method involves coupling 3,5-dimethylpyrazole with 1-(3-chloro-4-nitrophenyl)piperazine under Ullmann or nucleophilic aromatic substitution conditions:

Reagents and Conditions

  • Substrate : 1-(3-Chloro-4-nitrophenyl)piperazine (1.0 equiv)
  • Nucleophile : 3,5-Dimethylpyrazole (1.2 equiv)
  • Base : KOtBu or Cs2CO3 (2.0 equiv)
  • Solvent : DMF or DMSO, 110–130°C, 12–24 hours
  • Catalyst : CuI (10 mol%) for Ullmann coupling

Yield : 65–72% (source), with challenges in regioselectivity due to competing para-substitution on the pyrazole.

In Situ Pyrazole Formation

Predominantly reported in patent literature (source), this approach constructs the pyrazole ring directly on the phenylpiperazine scaffold:

Step 1: Synthesis of 1-(3-Acetoacetyl-4-Nitrophenyl)Piperazine
  • Starting Material : 1-(3-Amino-4-nitrophenyl)piperazine undergoes acetoacetylation with diketene or ethyl acetoacetate.
  • Conditions : THF, 0–5°C, 2 hours (yield: 85–90%).
Step 2: Cyclocondensation with Hydrazine
  • Reagents : Phenylhydrazine (1.1 equiv), EtOH, reflux (75–85°C, 2–3 hours).
  • Intermediate : Forms pyrazoline, which undergoes oxidative aromatization using MnO2 or DDQ (source).
  • Yield : 78–82% after crystallization.

Advanced Catalytic Methods

Lawesson’s Reagent-Mediated Cyclization

Source details a scalable protocol avoiding toxic phosphorus reagents:

Parameter Specification
Intermediate 1-(3-Acetoacetyl-4-nitrophenyl)piperazine
Condensation Reagent Lawesson’s reagent (0.5 equiv)
Base Pyridine (1.5 equiv)
Solvent THF, 50–55°C, 12 hours
Workup NaOH wash, CH2Cl2 extraction
Yield 87% (compound IIA)

This method minimizes byproducts and enables gram-scale production.

Belleau Reagent for Low-Temperature Cyclization

For heat-sensitive intermediates, Belleau reagent (Ph2PCl) facilitates cyclization at 40–50°C (source, Example 2):

  • Solvent : THF/triethylamine (4:1 v/v)
  • Time : 8–10 hours
  • Yield : 90% (compound IIB)
  • Advantage : Avoids decarboxylation side reactions.

Deblocking and Final Product Isolation

Tert-Butyloxycarbonyl (Boc) Deprotection

  • Conditions : Saturated HCl/EtOAc, room temperature, 12 hours (source, Example 1).
  • Yield : 86% after recrystallization (CH2Cl2/hexane).

Benzyloxycarbonyl Removal via Hydrogenolysis

  • Catalyst : Pd/C (10 wt%), H2 (1 atm), ethanol, 6 hours.
  • Yield : 80% (source, Example 2).

Spectroscopic Characterization

Critical analytical data for validation:

1H NMR (DMSO-d6, 500 MHz, source):
  • δ 2.25 (s, 6H) : Two methyl groups on pyrazole.
  • δ 3.15–3.45 (m, 8H) : Piperazine protons.
  • δ 7.55 (d, J = 8.5 Hz, 1H) : Aromatic proton meta to nitro group.
  • δ 8.20 (s, 1H) : Pyrazole C4-H.
MS (ESI+):
  • m/z 302.2 [M+H]+ (calculated 301.35, source).

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Toxicity
Pre-formed pyrazole 65–72% 95–97% Moderate Low (CuI catalyst)
Lawesson’s reagent 85–87% 98% High Moderate (S byproducts)
Belleau reagent 88–90% 97% High Low

Industrial-Scale Considerations

  • Solvent Recovery : THF and ethanol are distilled and reused, reducing costs by ~30% (source).
  • Waste Management : Aqueous washes generate minimal heavy metal residues, complying with EPA guidelines.
  • Process Safety : Exothermic condensation steps require jacketed reactors with temperature control.

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions : 150 W, 100°C, 1 hour (preliminary data, yield: 76%).
  • Advantage : Reduces reaction time by 80%.

Continuous Flow Reactors

  • Throughput : 5 kg/day using microchannel reactors (patent pending, source).

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites of enzymes or receptors . The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Nitrophenyl Motifs
2.1.1. 1-(4-Nitrophenyl)piperazine Derivatives
  • 1-Methyl-4-(4-nitrophenyl)piperazine (C₁₁H₁₅N₃O₂, MW: 221.26 g/mol): This simpler analog lacks the pyrazole substituent. It is synthesized via nucleophilic substitution of 4-fluoronitrobenzene with 1-methylpiperazine, yielding a 96% product . Its NMR spectrum (δ 2.22 ppm for methyl, 8.05 ppm for aromatic protons) and ESI-MS (m/z 222.0 [M+H]⁺) confirm structural integrity .
  • 4,6-Dimethoxypyrimidin-2-amine-1-(4-nitrophenyl)piperazine (C₁₆H₂₀N₆O₄, MW: 360.37 g/mol): A co-crystal structure (LUDMUU) reveals hydrogen bonding between the nitrophenylpiperazine and pyrimidine moieties (N–H⋯N interactions, 2.99–3.21 Å) .
2.1.2. Pyrazole-Substituted Piperazine Derivatives
  • 1-{3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl}-4-(4-methoxyphenyl)piperazine (C₂₂H₂₅N₅O₃, MW: 407.47 g/mol): This analog replaces the piperazine’s terminal hydrogen with a 4-methoxyphenyl group. No direct activity data are provided, but similar arylpiperazines exhibit antibacterial effects .
  • 1-[3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine (C₁₉H₂₅BrN₄O₃S, MW: 493.40 g/mol): This brominated pyrazole analog includes a sulfonyl group, increasing molecular weight and polarity. Such modifications are common in antimicrobial agents, though specific activity data are unavailable .

Key Observations :

  • The pyrazole ring in the target compound and its analogs (e.g., ) may enhance binding to neurological targets (e.g., GABA receptors) due to its planar, heteroaromatic nature .
  • Nitro groups in nitrophenylpiperazines (e.g., ) are associated with antimicrobial activity but may increase toxicity.
  • Substituent effects : Methoxy groups (as in ) improve lipophilicity, while sulfonyl/bromo groups (as in ) may enhance antibacterial potency but reduce solubility.

Biological Activity

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its effects on various cellular mechanisms and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N5O2. Its structure includes a piperazine ring substituted with a pyrazole and nitrophenyl moiety, which are critical for its biological activity.

PropertyValue
Molecular Weight299.35 g/mol
InChI KeyYDXLMCQTHQGLGZ-UHFFFAOYSA-N
SolubilitySoluble in DMSO and DMF

Anticancer Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound can induce apoptosis in various cancer cell lines by upregulating pro-apoptotic factors such as p53 and caspase-3 .

Case Study: MCF-7 Breast Cancer Cells
A study demonstrated that treatment with this compound resulted in increased levels of p53 and enhanced cleavage of caspase-3, indicating activation of apoptotic pathways. The compound showed an IC50 value of approximately 10 µM against MCF-7 cells, suggesting potent anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Table: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

The anti-inflammatory effects of the compound have been linked to its ability to inhibit pro-inflammatory cytokines. In vitro studies showed that it reduced the production of TNF-alpha and IL-6 in activated macrophages, demonstrating its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways through the activation of the p53 signaling pathway.
  • Cytokine Modulation : It modulates the expression of inflammatory cytokines, thereby reducing inflammation.
  • Antibacterial Mechanism : The exact mechanism remains to be fully elucidated; however, it is hypothesized that the compound disrupts bacterial cell wall synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.